N'-[(3Z)-7-BROMO-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,4,6-TRICHLOROPHENOXY)ACETOHYDRAZIDE
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Overview
Description
N’-[(3Z)-7-BROMO-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,4,6-TRICHLOROPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a brominated indole core and a trichlorophenoxyacetohydrazide moiety, making it a unique and potentially bioactive molecule.
Preparation Methods
The synthesis of N’-[(3Z)-7-BROMO-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,4,6-TRICHLOROPHENOXY)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indole core. The bromination of the indole nucleus is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the indole core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its bioactive properties make it a candidate for studying its effects on biological systems.
Medicine: It may have potential therapeutic applications due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of N’-[(3Z)-7-BROMO-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,4,6-TRICHLOROPHENOXY)ACETOHYDRAZIDE is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The indole core is known to bind with high affinity to multiple receptors, which may contribute to its biological activity . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to N’-[(3Z)-7-BROMO-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,4,6-TRICHLOROPHENOXY)ACETOHYDRAZIDE include other indole derivatives with different substituents. These compounds may share similar biological activities but differ in their specific interactions and potency. Some examples of similar compounds include:
- N’-[(3Z)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’-[(3Z)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
These compounds highlight the versatility of the indole scaffold in drug design and development.
Properties
IUPAC Name |
N-(7-bromo-2-hydroxy-1,5-dimethylindol-3-yl)imino-2-(2,4,6-trichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrCl3N3O3/c1-8-3-10-15(18(27)25(2)16(10)11(19)4-8)24-23-14(26)7-28-17-12(21)5-9(20)6-13(17)22/h3-6,27H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWAYTJBWKQPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N(C(=C2N=NC(=O)COC3=C(C=C(C=C3Cl)Cl)Cl)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrCl3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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